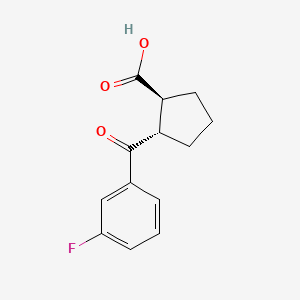
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethyl group. The Boc group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Ethyl Substitution: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and Boc-protected intermediates.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the Boc group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amine groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions during synthesis. It can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Similar structure but lacks the ethyl group.
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a piperidine ring.
N-Boc-1H-pyrazole-4-boronic acid: Features a pyrazole ring with a Boc group.
Uniqueness: 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the ethyl substitution on the piperidine ring. This combination provides specific reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection of amines are required.
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BAGWUHWHMHOEGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
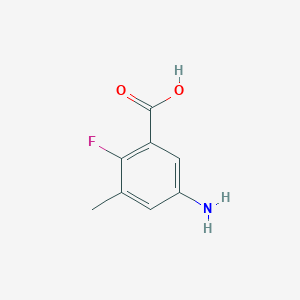
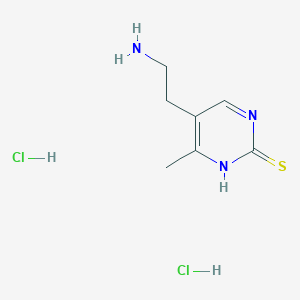
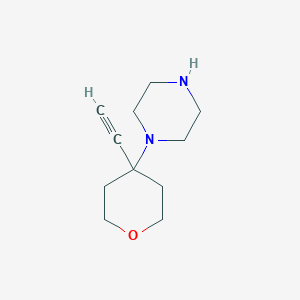
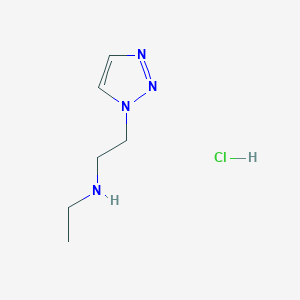
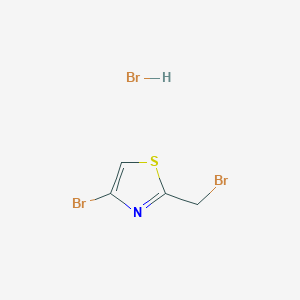
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
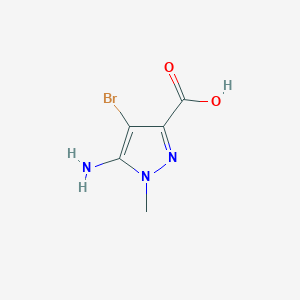
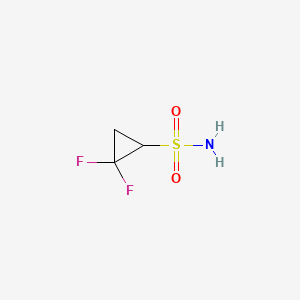
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
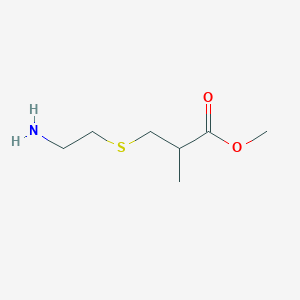
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
